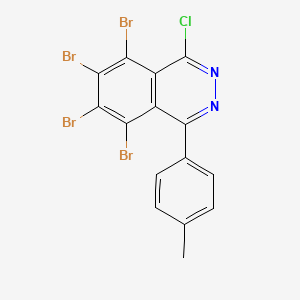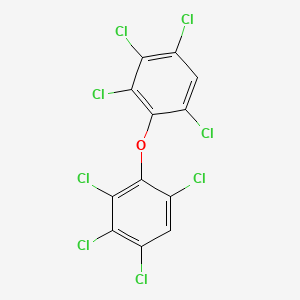
1,1'-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) is an organic compound characterized by its unique structure, which includes two 2,4,5-trimethylbenzene groups connected by an ethene-1,2-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) typically involves the reaction of 2,4,5-trimethylbenzene with ethene derivatives under specific conditions. One common method is the use of a condensation reaction, where the starting materials are heated in the presence of a catalyst to facilitate the formation of the ethene-1,2-diyl bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethene-1,2-diyl bridge to an ethane-1,2-diyl bridge.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Ethane-1,2-diyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) has several applications in scientific research:
Materials Science: Used in the synthesis of high-performance polymers and advanced materials due to its rigid structure.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.
作用機序
The mechanism by which 1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In materials science, its rigid structure contributes to the mechanical properties of polymers and composites.
類似化合物との比較
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(2,4,5-trimethylbenzene): Similar structure but with an ethane-1,2-diyl bridge instead of an ethene-1,2-diyl bridge.
1,1’-(Ethene-1,2-diyl)bis(2,4,6-trimethylbenzene): Similar structure but with different methyl group positions on the benzene rings.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) is unique due to the specific positioning of the methyl groups and the presence of the ethene-1,2-diyl bridge, which imparts distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
113459-88-4 |
|---|---|
分子式 |
C20H24 |
分子量 |
264.4 g/mol |
IUPAC名 |
1,2,4-trimethyl-5-[2-(2,4,5-trimethylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H24/c1-13-9-17(5)19(11-15(13)3)7-8-20-12-16(4)14(2)10-18(20)6/h7-12H,1-6H3 |
InChIキー |
NEHLFMOCDWNWEH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)C=CC2=C(C=C(C(=C2)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
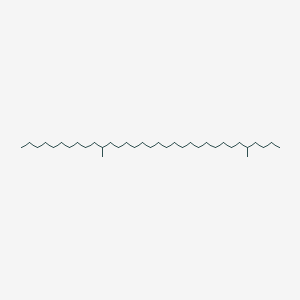
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)
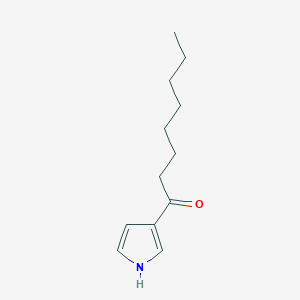
![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)
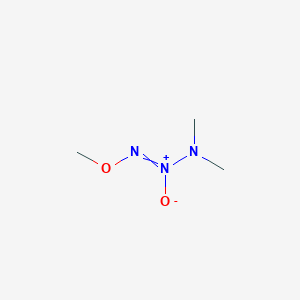
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)
